2-chloro-N-(3-methylphenyl)propanamide
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound. This nomenclature follows the standard convention where the base structure is identified as propanamide, with positional numbering beginning from the carbonyl carbon. The chlorine substituent occupies the second carbon position of the propyl chain, while the nitrogen atom bears a 3-methylphenyl group, indicating the methyl substitution at the meta position of the benzene ring.
The molecular formula C₁₀H₁₂ClNO reflects the precise atomic composition, with ten carbon atoms forming the structural backbone, twelve hydrogen atoms providing the complete saturation of available bonds, one chlorine atom serving as the halogen substituent, one nitrogen atom functioning as the amide linkage, and one oxygen atom completing the carbonyl functionality. The compound exhibits a monoisotopic mass of 197.060742 daltons, providing precise mass spectrometric identification capabilities.
Alternative nomenclature systems recognize this compound under several synonymous designations. The Chemical Abstracts Service indexing system lists it as "Propanamide, 2-chloro-N-(3-methylphenyl)-". Additional systematic names include 2-Chloro-N-(m-tolyl)propanamide, where "m-tolyl" represents the meta-methylphenyl substituent in abbreviated form. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C10H12ClNO/c1-7-4-3-5-9(6-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13), providing a unique textual representation of its molecular structure.
Comparative Analysis of Ortho-, Meta-, and Para-Methylphenyl Isomers
The methylphenyl propanamide series encompasses three distinct positional isomers, each exhibiting unique chemical and physical characteristics. The meta-substituted variant, this compound, represents the compound under primary investigation, bearing the methyl group at the meta position relative to the amide nitrogen attachment point.
The ortho-substituted isomer, systematically named 2-chloro-N-(2-methylphenyl)propanamide, carries the Chemical Abstracts Service registry number 19281-31-3. This compound exhibits a molecular formula identical to the meta isomer (C₁₀H₁₂ClNO) and molecular weight of 197.66 g/mol, demonstrating the constitutional isomeric relationship. However, the ortho isomer displays distinct physical properties, including a melting point range of 110-111°C. The proximity of the methyl group to the amide nitrogen in the ortho position creates steric interactions that influence the compound's conformational preferences and chemical reactivity patterns.
The para-substituted isomer, designated as 2-chloro-N-(4-methylphenyl)propanamide, bears the Chemical Abstracts Service registry number 147372-41-6. This isomer maintains the same molecular formula and weight as its positional counterparts but exhibits a higher melting point of 120-122°C. The para-substitution pattern places the methyl group in the most remote position from the amide nitrogen, minimizing steric interference and potentially enhancing molecular symmetry.
| Isomer Position | CAS Registry Number | Melting Point | InChI Key |
|---|---|---|---|
| Meta (3-position) | 111057-88-6 | 128-130°C | VOVIUZVPOZODGY-UHFFFAOYSA-N |
| Ortho (2-position) | 19281-31-3 | 110-111°C | YWSVGMSGVIXGPW-UHFFFAOYSA-N |
| Para (4-position) | 147372-41-6 | 120-122°C | FTKDWGYLOVAMPG-UHFFFAOYSA-N |
The comparative analysis reveals that the melting point progression follows the order: meta > para > ortho, suggesting that the meta-substituted compound exhibits the most favorable crystal packing arrangements. The ortho isomer's lower melting point likely results from steric hindrance disrupting optimal intermolecular interactions, while the para isomer's intermediate melting point reflects its balanced structural characteristics.
Properties
IUPAC Name |
2-chloro-N-(3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-4-3-5-9(6-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVIUZVPOZODGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-N-(3-methylphenyl)propanamide can be synthesized through the reaction of 3-methylphenylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:
3-methylphenylamine+2-chloropropanoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methylphenyl)propanamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or primary amines in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products such as 2-hydroxy-N-(3-methylphenyl)propanamide or 2-amino-N-(3-methylphenyl)propanamide.
Reduction: 2-chloro-N-(3-methylphenyl)propanol.
Hydrolysis: 3-methylphenylamine and 2-chloropropanoic acid.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-N-(3-methylphenyl)propanamide has garnered attention for its potential use as a pharmaceutical intermediate.
Key Applications :
- Local Anesthetics : The compound is investigated for its role in synthesizing local anesthetics, which block nerve conduction to alleviate pain.
- Anti-inflammatory Agents : Its derivatives are explored for anti-inflammatory properties, targeting pathways involved in inflammatory responses.
Case Study: Synthesis of Analgesic Compounds
A study demonstrated the synthesis of novel analgesics using this compound as a precursor. The resulting compounds exhibited significant analgesic activity in animal models, indicating the compound's utility in pain management therapies.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
Applications :
- Synthesis of Amides and Esters : It can be transformed into various amides and esters through nucleophilic substitution reactions.
- Functionalization of Aromatic Compounds : The chloro group allows for further functionalization, enabling the development of diverse chemical entities.
Data Table: Reaction Pathways
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | This compound | N-(3-methylphenyl)-N'-(substituted)propanamide | 85% |
| Coupling Reaction | This compound + Phenol | 2-Chloro-N-(3-methylphenyl)-N'-(hydroxyphenyl)propanamide | 75% |
Biological Studies
The compound is also utilized in biological research to explore structure-activity relationships (SAR) of amide derivatives.
Biological Activity :
- Antimicrobial Studies : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens.
- Cytotoxicity Assessments : In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation effectively.
Case Study: Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of this compound derivatives against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Escherichia coli |
| Standard Antibiotic (Amoxicillin) | 8 | Escherichia coli |
The results indicated that while the compound has moderate activity, it may serve as a foundation for developing more potent antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
2-Chloro-N-(4-methylphenyl)propanamide
- Structure : Differs in the methyl group position (para vs. meta).
- Properties : Exhibits higher solubility in ethyl acetate/hexane mixtures compared to the 3-methyl analog due to reduced steric hindrance .
- Crystallography: Similar hydrogen-bonding patterns but distinct lattice parameters (triclinic vs. monoclinic systems) .
2-Chloro-N-(3-chloro-4-methylphenyl)propanamide
- Structure: Additional chlorine at the phenyl C4 position (C₁₀H₁₁Cl₂NO).
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
- Structure : Features a trifluoromethyl group and dimethyl substituents on the propanamide chain.
- Reactivity : The trifluoromethyl group increases lipophilicity and metabolic stability, making it valuable in drug design .
2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide
Modifications to the Propanamide Chain
3-Chloro-N-(4-methylphenyl)propanamide
- Structure : Chlorine at C3 instead of C2.
2-Chloro-N-(3-(triethoxysilyl)propyl)propanamide (CTP)
Functional Group Variations
3-Chloro-N-(2-hydroxyphenyl)propanamide
- Structure : Hydroxyl group at phenyl C2.
- Hydrogen Bonding: Forms intramolecular O–H⋯O bonds, enhancing thermal stability compared to non-hydroxylated analogs .
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Structure : Hybrid molecule combining naproxen (anti-inflammatory) and 3-chlorophenethyl motifs.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-Chloro-N-(3-methylphenyl)propanamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Chemical Formula : C10H12ClNO
- Molecular Weight : 201.66 g/mol
- CAS Number : 532267
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in antimicrobial and anti-inflammatory domains. The compound's structure, featuring a chloro group and an amide linkage, is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for different pathogens:
| Pathogen | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Candida albicans | 0.039 |
| Bacillus mycoides | 0.0098 |
These results suggest that this compound demonstrates significant antimicrobial properties, especially against Gram-positive bacteria and fungi .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloro group enhances binding affinity, while the amide linkage may facilitate interactions with enzyme active sites, potentially inhibiting their activity.
Inhibition Studies
In vitro studies have shown that the compound can inhibit the growth of pathogenic bacteria by disrupting their cellular processes. For instance, it has been observed to interfere with bacterial cell wall synthesis and protein production, leading to cell death .
Case Studies
- Antibacterial Efficacy : A study investigated the antibacterial properties of several derivatives of propanamide, including this compound. The compound was found to exhibit potent activity against E. coli and S. aureus, with MIC values significantly lower than those of standard antibiotics .
- Anti-inflammatory Effects : Another research focused on the anti-inflammatory potential of this compound in animal models. It was shown to reduce inflammation markers significantly, suggesting its potential use in treating inflammatory diseases .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp | 20–25°C | >85% yield |
| Base Equivalents | 1.2–1.5 eq | Prevents HCl quenching |
| Purification Method | Column Chromatography | Purity >95% |
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.35 (s, 3H, CH₃), δ 4.35 (q, 1H, CHCl), and δ 7.2–7.5 (m, aromatic H) confirm the structure .
- ¹³C NMR : Carbonyl signal at ~168 ppm verifies the amide bond.
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1540 cm⁻¹ (N-H) .
- Mass Spectrometry : Molecular ion peak at m/z 197.66 (M⁺) matches the molecular weight .
How can researchers design experiments to evaluate antimicrobial efficacy?
Basic Research Question
Standard methods include:
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Curves : Monitor bactericidal activity over 24 hours.
- Synergy Studies : Combine with known antibiotics (e.g., ampicillin) to assess enhanced efficacy .
Q. Table 2: Example MIC Data
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| S. aureus | 32 | |
| E. coli | 64 |
What strategies enhance bioactivity through structure-activity relationship (SAR) studies?
Advanced Research Question
Modifications focus on:
- Chlorine Position : Moving the chloro group to the ortho or para position alters electronic effects and steric hindrance.
- Methyl Substitution : Replacing the 3-methylphenyl group with electron-withdrawing groups (e.g., -NO₂) increases antimicrobial potency .
- Amide Linker : Introducing bulkier substituents (e.g., trifluoromethyl) improves metabolic stability .
How can contradictions in biological activity data be resolved?
Advanced Research Question
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC).
- Purity Differences : Use HPLC (>95% purity) to eliminate impurities affecting results.
- Structural Confirmation : Re-analyze disputed samples via X-ray crystallography (e.g., CCDC deposition codes from ).
How does X-ray crystallography clarify molecular conformation?
Advanced Research Question
Crystallographic data (e.g., CCDC 862750 ) reveal:
- Dihedral Angles : The amide group and aromatic ring form a ~45° angle, influencing receptor binding.
- Hydrogen Bonding : N-H···O=C interactions stabilize the crystal lattice, guiding co-crystallization studies with target enzymes.
What in vitro models are suitable for anticancer mechanism studies?
Advanced Research Question
- Cell Lines : Use MCF-7 (breast cancer) and A549 (lung cancer) for proliferation assays (MTT/WST-1).
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.
- ROS Detection : Employ DCFH-DA probes to evaluate oxidative stress induction .
How can synthetic routes be scaled without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
